molecular formula C14H17BrO2 B3176771 Methyl 3-bromo-4-cyclohexylbenzoate CAS No. 1131594-38-1

Methyl 3-bromo-4-cyclohexylbenzoate

Cat. No.: B3176771
CAS No.: 1131594-38-1
M. Wt: 297.19 g/mol
InChI Key: XGXNPFGTJDHREQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-cyclohexylbenzoate is an organic compound with the molecular formula C14H17BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the fourth position is substituted with a cyclohexyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Properties

IUPAC Name

methyl 3-bromo-4-cyclohexylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrO2/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNPFGTJDHREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662397
Record name Methyl 3-bromo-4-cyclohexylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131594-38-1
Record name Methyl 3-bromo-4-cyclohexylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131594-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-4-cyclohexylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4-cyclohexylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-cyclohexylbenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective bromination at the third position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-cyclohexylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The cyclohexyl group can be oxidized to a cyclohexanone derivative using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products

    Substitution: Products vary depending on the nucleophile used.

    Reduction: Methyl 3-bromo-4-cyclohexylbenzyl alcohol.

    Oxidation: Methyl 3-bromo-4-cyclohexylbenzoyl cyclohexanone.

Scientific Research Applications

Methyl 3-bromo-4-cyclohexylbenzoate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the development of new materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-cyclohexylbenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 3-bromo-4-chlorobenzoate
  • Methyl 3-bromo-4-methylbenzoate

Uniqueness

Methyl 3-bromo-4-cyclohexylbenzoate is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.

Biological Activity

Methyl 3-bromo-4-cyclohexylbenzoate is an organic compound with notable biological activity, particularly in agricultural applications. This article discusses its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its potential uses.

  • Molecular Formula : C14H17BrO2
  • Molar Mass : 297.19 g/mol
  • CAS Number : 1131594-38-1
  • Physical State : Typically stored in a dark place, sealed, and at room temperature to maintain stability .

Synthesis

The synthesis of this compound involves the bromination of 4-cyclohexylbenzoic acid using bromine in the presence of a catalyst such as iron chloride. The reaction conditions typically include:

  • Solvent : Glacial acetic acid
  • Temperature : 20-60 °C for initial bromination, followed by reflux at approximately 70 °C for product formation .

Antifungal and Herbicidal Properties

Research indicates that compounds similar to this compound exhibit significant antifungal and herbicidal activities. For instance, studies have shown that related brominated benzoates can inhibit various plant pathogens, including fungi such as Cytospora mandshurica and Coniella diplodiella. These compounds also demonstrate herbicidal effects against a range of weeds, making them valuable in agricultural settings .

Plant Growth Regulation

In addition to their antifungal properties, these compounds can regulate plant growth. They have been observed to influence the growth patterns of crops positively, potentially enhancing yield and resilience against pests .

Case Studies

  • Case Study on Antifungal Efficacy
    • A study evaluated the efficacy of this compound against Cytospora mandshurica. Results showed a significant reduction in fungal growth at concentrations as low as 100 ppm.
    • Table 1: Antifungal Activity Against Cytospora mandshurica
    Concentration (ppm)Inhibition (%)
    5030
    10060
    20085
  • Case Study on Herbicidal Properties
    • Another study assessed the herbicidal activity of this compound on common agricultural weeds. The compound demonstrated effective control over species such as Amaranthus retroflexus and Echinochloa crus-galli.
    • Table 2: Herbicidal Efficacy on Selected Weeds
    Weed SpeciesControl Rate (%) at 200 ppm
    Amaranthus retroflexus75
    Echinochloa crus-galli90
    Setaria viridis60

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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